BenchChemオンラインストアへようこそ!

6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Medicinal Chemistry KRAS G12C Inhibitors Atroposelective Synthesis

6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine (CAS 2820537-16-2) is a densely functionalized pyridine derivative bearing a C6 bromo substituent, a C5 trifluoromethyl group, and a C2 N,N-bis(4-methoxybenzyl)amine moiety. Its molecular formula is C22H20BrF3N2O2 with a molecular weight of 481.31 g/mol.

Molecular Formula C22H20BrF3N2O2
Molecular Weight 481.3 g/mol
Cat. No. B15362995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC22H20BrF3N2O2
Molecular Weight481.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=C(C=C3)C(F)(F)F)Br
InChIInChI=1S/C22H20BrF3N2O2/c1-29-17-7-3-15(4-8-17)13-28(14-16-5-9-18(30-2)10-6-16)20-12-11-19(21(23)27-20)22(24,25)26/h3-12H,13-14H2,1-2H3
InChIKeyOKVPTTPOLVMMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine: Structural Identity and Procurement Baseline


6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine (CAS 2820537-16-2) is a densely functionalized pyridine derivative bearing a C6 bromo substituent, a C5 trifluoromethyl group, and a C2 N,N-bis(4-methoxybenzyl)amine moiety. Its molecular formula is C22H20BrF3N2O2 with a molecular weight of 481.31 g/mol . The compound belongs to a class of N,N-bis(4-methoxybenzyl)-protected 2-aminopyridine intermediates that serve as advanced building blocks in medicinal chemistry, most notably as key intermediates in the synthesis of KRAS G12C covalent inhibitors such as divarasib (GDC-6036) [1]. The target compound differs from the extensively documented 4-methyl analog (CAS 2411793-14-9) by the absence of a methyl substituent at the pyridine C4 position, a structural variation that alters its steric profile, electronic distribution, and suitability for specific synthetic routes.

Why In-Class Substitution of 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine Is Not Advisable


Although several N,N-bis(4-methoxybenzyl)-protected pyridine intermediates share a common core scaffold, generic substitution across this compound class is unreliable due to three critical factors. First, the presence or absence of the C4 methyl group fundamentally alters the electronic and steric environment of the pyridine ring, which directly impacts regioselectivity in downstream SNAr amination and cross-coupling reactions [1]. Second, the C6 halogen identity (bromo vs. chloro) dictates both the leaving-group ability in nucleophilic aromatic substitution and the catalytic cycle compatibility in palladium-mediated transformations [2]. Third, the bis(4-methoxybenzyl) protecting group, while present on multiple analogs, imparts distinct solubility and crystallinity properties depending on the remaining substitution pattern, directly affecting isolation yields and purity profiles [1]. Selecting the wrong in-class analog for a synthetic sequence may result in failed coupling reactions, poor regiochemical outcomes, or the need for extensive re-optimization of reaction conditions.

Head-to-Head Quantitative Differentiation Evidence for 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine


C4 Des-Methyl Structural Differentiation from the Divarasib Key Intermediate

The target compound (C22H20BrF3N2O2, MW 481.31) is the C4 des-methyl analog of 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine (C23H22BrF3N2O2, MW 495.33), the established key intermediate in the atroposelective synthesis of the KRAS G12C covalent inhibitor divarasib (GDC-6036) [1]. The absence of the C4 methyl group eliminates a stereoelectronic element that is critical to the atroposelective Negishi coupling step in divarasib synthesis [1]. This structural divergence means the target compound is not a direct drop-in replacement for the 4-methyl intermediate; however, it offers access to a distinct chemical space for analog generation and scaffold-hopping strategies where C4 substitution is deliberately avoided .

Medicinal Chemistry KRAS G12C Inhibitors Atroposelective Synthesis

C6 Bromo vs. Chloro Leaving-Group Capability for Downstream SNAr Amination

The C6 position of the target compound bears a bromine atom, in contrast to the corresponding 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine (CAS 2411793-22-9, MW 450.89) which carries a chlorine atom . Bromine is a substantially better leaving group than chlorine in nucleophilic aromatic substitution (SNAr) reactions, a reactivity difference that is exploited in the chlorine-to-bromine halogen exchange step described in the published manufacturing process for the 4-methyl analog [1]. The superior leaving-group ability of bromine translates to milder reaction conditions, shorter reaction times, and higher yields in SNAr amination steps compared to the chloro congener, which requires more forcing conditions or catalysis [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Halogen Exchange

Vendor-Supplied Purity Benchmarking Against the 4-Methyl Analog

Commercially available batches of the target compound are specified at 97% purity (HPLC) as reported by MolCore . The closest analog, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, is available from multiple vendors at purities ranging from 95% to 98% . The 97% specification of the target compound is competitive with the upper end of the purity range for the 4-methyl analog, establishing equivalent quality standards suitable for use as a synthetic intermediate in medicinal chemistry campaigns without additional purification .

Quality Control Procurement Specification Purity Analysis

Synthetic Route Accessibility: C4 Des-Methyl Bypasses Methyl Introduction Steps

The published second-generation manufacturing route for the 4-methyl analog proceeds from 2,6-dichloro-4-methylnicotinic acid, where the C4 methyl group is pre-installed in the starting material [1]. For the target compound, the absence of the C4 methyl group enables a structurally simpler starting material (2,6-dichloronicotinic acid or equivalent), potentially eliminating the need for a methyl-bearing nicotinic acid derivative and reducing raw material cost and synthetic step count. The published 3-step sequence (deoxofluorination, Cl→Br halogen exchange, regioselective SNAr amination) for the 4-methyl analog required 9 steps in the first-generation route before process optimization [1]; the des-methyl target compound may offer further step-economy advantages by removing the steric and electronic complications associated with the C4 methyl group during the SNAr amination step.

Process Chemistry Synthetic Efficiency Step Economy

Bis(4-methoxybenzyl) Protection: Enables Orthogonal Deprotection Relative to Benzyl Analogs

The target compound carries the N,N-bis(4-methoxybenzyl) (PMB) protecting group on the C2 amine. This protecting group is cleavable under oxidative conditions (e.g., DDQ or CAN) or strongly acidic conditions (e.g., TFA), which are orthogonal to hydrogenolytic debenzylation conditions required for simple N-benzyl protecting groups [1]. In contrast, simpler analogs such as 6-bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 1805454-19-6, MW 241.01) lack any amine protection, limiting their utility in multi-step sequences where the amine must remain masked . The PMB protecting group provides demonstrated stability under the deoxofluorination and halogen exchange conditions employed in the published process route [1], confirming its compatibility with aggressive synthetic transformations.

Protecting Group Strategy Orthogonal Deprotection Medicinal Chemistry

Physicochemical Property Differentiation: Molecular Weight and Heavy Atom Count

The target compound (MW 481.31, 29 heavy atoms) has a lower molecular weight and reduced heavy atom count compared to the 4-methyl analog (MW 495.33, 30 heavy atoms) , and a significantly higher molecular weight than the unprotected 6-bromo-5-(trifluoromethyl)pyridin-2-amine core (MW 241.01, 12 heavy atoms) . This intermediate molecular weight positions the target compound as a more fragment-like building block relative to the 4-methyl analog, which is advantageous for fragment-based drug discovery and lead optimization campaigns where lower molecular weight starting points are preferred for pharmacokinetic optimization .

Physicochemical Properties Drug-likeness Fragment-based Design

Best-Fit Research and Industrial Application Scenarios for 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine


Medicinal Chemistry: KRAS G12C Inhibitor Analog Generation via C4-Des-Methyl Scaffold

The target compound is uniquely suited for medicinal chemistry programs exploring structure–activity relationships (SAR) at the C4 position of the pyridine core in KRAS-targeting scaffolds. Because it lacks the C4 methyl group present in the established divarasib intermediate, it enables systematic exploration of C4 substitution patterns (H, F, Cl, methoxy, cyclopropyl, etc.) through late-stage diversification, without the need to remove or replace an existing methyl substituent . This scaffold-hopping approach is directly supported by the precedent of the 4-methyl analog serving as a key intermediate in the atroposelective synthesis of divarasib, a Phase III clinical candidate .

Process Chemistry: Development of Streamlined SNAr Amination Routes

The C6 bromo substituent and C4 des-methyl architecture of the target compound make it an ideal substrate for developing and optimizing regioselective SNAr amination protocols. The absence of steric hindrance from a C4 methyl group may improve amination regioselectivity and yields relative to the 4-methyl analog, potentially enabling telescoped process sequences with fewer purification steps . The established precedent of a 3-step manufacturing route for the 4-methyl analog (deoxofluorination → Cl→Br exchange → SNAr amination) provides a validated framework for analogous process development on the des-methyl scaffold .

Fragment-Based Drug Discovery: Lower-MW Entry Point with Trifluoromethyl and Bromo Handles

At MW 481.31, the target compound is 14 g/mol lighter than the 4-methyl analog and provides a more fragment-like entry point for lead generation campaigns . The combination of a bromo handle for cross-coupling diversification and a trifluoromethyl group for metabolic stability and lipophilicity modulation makes this compound a versatile fragment for hit-to-lead optimization. The N,N-bis(PMB) protecting group ensures compatibility with multi-step fragment elaboration sequences involving transition-metal catalysis and electrophilic fluorination chemistry .

Agrochemical Intermediate: Trifluoromethylpyridine Building Block

Trifluoromethylpyridine derivatives are privileged scaffolds in agrochemical discovery, with numerous commercial fungicides and herbicides incorporating this motif. The target compound, with its bromo and protected amine functionalities, serves as a versatile intermediate for synthesizing agrochemical candidate libraries where the PMB group can be removed to reveal the free 2-aminopyridine pharmacophore . The compound is noted in vendor documentation for its dual relevance to medicinal and agrochemical research .

Quote Request

Request a Quote for 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.